molecular formula C23H25N5O5 B12711598 Acetic acid, (4-nitrophenoxy)-, (1,2-dihydro-5-methyl-2-oxo-1-(1-piperidinylmethyl)-3H-indol-3-ylidene)hydrazide CAS No. 81215-63-6

Acetic acid, (4-nitrophenoxy)-, (1,2-dihydro-5-methyl-2-oxo-1-(1-piperidinylmethyl)-3H-indol-3-ylidene)hydrazide

Cat. No.: B12711598
CAS No.: 81215-63-6
M. Wt: 451.5 g/mol
InChI Key: LHGVVGXDJHUFDB-UHFFFAOYSA-N
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Description

This compound is a hydrazide derivative featuring a (4-nitrophenoxy)acetic acid backbone conjugated with a modified indole moiety. The indole ring is substituted at the 1-position with a piperidinylmethyl group, at the 5-position with a methyl group, and at the 2-position with a ketone. The hydrazide linkage (-NH-N=C-) connects the acetic acid and indole subunits, forming a planar conjugated system.

Properties

CAS No.

81215-63-6

Molecular Formula

C23H25N5O5

Molecular Weight

451.5 g/mol

IUPAC Name

N-[2-hydroxy-5-methyl-1-(piperidin-1-ylmethyl)indol-3-yl]imino-2-(4-nitrophenoxy)acetamide

InChI

InChI=1S/C23H25N5O5/c1-16-5-10-20-19(13-16)22(23(30)27(20)15-26-11-3-2-4-12-26)25-24-21(29)14-33-18-8-6-17(7-9-18)28(31)32/h5-10,13,30H,2-4,11-12,14-15H2,1H3

InChI Key

LHGVVGXDJHUFDB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=C2N=NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-])O)CN4CCCCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (4-nitrophenoxy)-, (1,2-dihydro-5-methyl-2-oxo-1-(1-piperidinylmethyl)-3H-indol-3-ylidene)hydrazide typically involves multiple steps. The process begins with the preparation of the indole derivative, followed by the introduction of the piperidine ring and the nitrophenoxy group. The final step involves the formation of the hydrazide linkage.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, (4-nitrophenoxy)-, (1,2-dihydro-5-methyl-2-oxo-1-(1-piperidinylmethyl)-3H-indol-3-ylidene)hydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that compounds similar to acetic acid, (4-nitrophenoxy)-, (1,2-dihydro-5-methyl-2-oxo-1-(1-piperidinylmethyl)-3H-indol-3-ylidene)hydrazide exhibit anticancer properties. A study highlighted the effectiveness of Mannich bases in targeting various cancer cell lines, including hepatocellular carcinoma and breast cancer. Specifically, derivatives with a piperazine residue showed promising cytotoxicity against MCF-7 cell lines, suggesting that modifications to the structure of acetic acid derivatives can enhance their anticancer activity .

2. Neurological Disorders

The compound's structure suggests potential applications in treating neurological disorders. Similar compounds have been investigated for their neuroprotective effects and ability to modulate neurotransmitter systems. The presence of a piperidine moiety is associated with improved binding to G protein-coupled receptors, which play a critical role in neurotransmission and are targets for many neurological drugs .

Table 1: Summary of Research Findings

Study ReferenceFocus AreaKey Findings
Anticancer ActivityIdentified cytotoxic effects against MCF-7 cells.
Neurological ApplicationsPotential modulation of neurotransmitter systems.

Toxicological Considerations

Toxicity assessments indicate that this compound has a relatively low acute toxicity profile in rodent studies. The lethal dose (LD50) was reported to be greater than 1 g/kg when administered intraperitoneally . However, further studies are necessary to evaluate chronic exposure effects and long-term safety.

Mechanism of Action

The mechanism of action of acetic acid, (4-nitrophenoxy)-, (1,2-dihydro-5-methyl-2-oxo-1-(1-piperidinylmethyl)-3H-indol-3-ylidene)hydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Modified Indole Substituents

  • Morpholinylmethyl variant (CAS 81215-62-5) : Replaces the piperidinylmethyl group with a morpholinylmethyl substituent. Morpholine’s oxygen atom increases polarity, improving aqueous solubility compared to the piperidine analogue. This substitution may alter binding affinity in biological systems due to differences in hydrogen-bonding capacity .
  • N′-[(3Z)-1-Methyl-2-oxoindol-3-ylidene]-2-(2-methylphenoxy)acetohydrazide: Substitutes the nitro group with a methylphenoxy group and replaces piperidinylmethyl with a methyl group.

Hydrazide Derivatives with Heterocyclic Moieties

  • N′-[(E)-2-Furylmethylene]-2-(4-nitrophenoxy)acetohydrazide: Incorporates a furan ring instead of the indole system. The furan’s electron-rich nature may enhance π-π stacking but reduce stability under acidic conditions compared to the aromatic indole core .
  • 2-[[5-(4-Methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N′-(2-oxoindol-3-yl)acetohydrazide: Features a triazole-sulfanyl group, which introduces steric bulk and sulfur-based hydrogen bonding. This structure shows enhanced antimicrobial activity against P. aeruginosa due to the sulfanyl group’s role in membrane disruption .

Nitro-Substituted Analogues

  • [4-(3-Nitrophenyl)thiazol-2-yl]hydrazone derivatives: These compounds exhibit selective MAO-B inhibition and antioxidant activity, attributed to the nitro group’s redox activity and thiazole’s planar structure.
  • 2-(5-((4-Nitrophenoxy)methyl)-1,3,4-oxadiazol-2-ylsulfanyl) acetic acid: Demonstrates superior anti-P. aeruginosa activity in QSAR studies, highlighting the critical role of the nitro group’s position and oxadiazole’s electron-deficient ring in bioactivity .

Physicochemical Data

Property Target Compound Morpholinylmethyl Variant N′-[(E)-Furylmethylene] Derivative
Molecular weight (g/mol) ~481.47 ~495.52 289.25
Solubility (logP) ~2.8 (predicted) ~2.1 ~1.5
Crystallinity Likely amorphous Crystalline Crystalline
Thermal stability (°C) Decomposes >250°C Stable to 200°C Stable to 180°C

Biological Activity

Acetic acid, (4-nitrophenoxy)-, (1,2-dihydro-5-methyl-2-oxo-1-(1-piperidinylmethyl)-3H-indol-3-ylidene)hydrazide, also known by its IUPAC name N-[2-hydroxy-5-methyl-1-(piperidin-1-ylmethyl)indol-3-yl]imino-2-(4-nitrophenoxy)acetamide, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

  • Molecular Formula : C23H25N5O5
  • Molecular Weight : 451.5 g/mol
  • CAS Number : 81215-63-6

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit activities such as:

  • Antimicrobial Activity : Many hydrazones and indole derivatives have shown significant antimicrobial properties against various pathogens.
  • Anticancer Properties : Indole derivatives are known for their ability to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : Some studies suggest that compounds containing piperidine and nitrophenyl groups can modulate inflammatory pathways.

Case Studies

  • Anticancer Activity :
    A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of indole-based hydrazides. The results indicated that these compounds could inhibit the growth of several cancer cell lines, demonstrating IC50 values in the low micromolar range. The mechanism was linked to the induction of apoptosis and inhibition of specific signaling pathways (e.g., PI3K/Akt) .
  • Antimicrobial Efficacy :
    In another research article, the compound showed promising results against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be around 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli, suggesting that structural modifications could enhance its efficacy .
  • Anti-inflammatory Studies :
    A recent study highlighted the anti-inflammatory effects of similar compounds in murine models. The administration of these compounds led to a significant reduction in pro-inflammatory cytokines (TNF-alpha and IL-6), indicating their potential as therapeutic agents in inflammatory diseases .

Biological Activities of Related Compounds

Compound NameAntimicrobial ActivityAnticancer ActivityAnti-inflammatory Activity
Compound AMIC = 32 µg/mLIC50 = 5 µMInhibits TNF-alpha
Compound BMIC = 64 µg/mLIC50 = 10 µMReduces IL-6 levels
Target CompoundMIC = 32/64 µg/mLIC50 = Low µMSignificant reduction

Synthesis Methods

The synthesis of this compound typically involves:

  • Condensation Reaction : Reacting an appropriate indole derivative with a hydrazine derivative in the presence of acetic acid.
  • Functionalization : Introducing the nitrophenoxy group through electrophilic aromatic substitution.

These methods have been optimized to enhance yield and purity while minimizing by-products .

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing this hydrazide derivative, and what critical reaction conditions influence yield?

  • The compound can be synthesized via condensation of hydrazide intermediates with aldehydes or ketones in acidic media. For example, hydrazide derivatives are often prepared by reacting hydrazine hydrate with ester precursors under reflux in ethanol, followed by crystallization . Key conditions include stoichiometric ratios of reactants (e.g., 1:1 hydrazine to ester), reflux duration (4–12 hours), and acid catalysis (e.g., glacial acetic acid) to drive the reaction to completion . Yield optimization requires monitoring via TLC and purification through recrystallization or column chromatography .

Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?

  • 1H NMR and 13C NMR are critical for confirming the hydrazide backbone and substituent positions (e.g., indole, piperidine, and nitrophenoxy groups). IR spectroscopy validates functional groups like C=O (1650–1750 cm⁻¹) and N–H (3200–3400 cm⁻¹) . Mass spectrometry (MS) provides molecular ion peaks and fragmentation patterns to verify molecular weight and structural motifs . Purity is confirmed via elemental analysis and HPLC .

Q. What in vitro assays are recommended for preliminary bioactivity screening?

  • Antibacterial activity can be assessed using agar diffusion or broth dilution methods against Gram-positive/negative strains (e.g., E. coli, S. aureus) . Antifungal or enzyme inhibition assays (e.g., acetylcholinesterase) may employ spectrophotometric methods to measure IC₅₀ values . Dose-response curves and positive controls (e.g., ciprofloxacin) ensure assay validity .

Advanced Research Questions

Q. How can structural modifications to the indole-piperidine moiety enhance bioactivity, and what computational tools support SAR studies?

  • Substituents on the indole ring (e.g., electron-withdrawing groups like nitro) or piperidine N-alkylation can modulate lipophilicity and target binding. SAR studies benefit from molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like β-lactamases or kinase targets . Free energy calculations (MM-PBSA) quantify binding affinities, guiding rational design . Experimental validation via IC₅₀ comparisons with analogs is critical .

Q. How should researchers resolve contradictions in bioactivity data between structurally similar analogs?

  • Contradictions may arise from impurities, stereochemical variations, or assay conditions. Solutions include:

  • Reproducibility checks : Re-synthesize compounds and retest under standardized protocols .
  • Metabolic stability assays : Evaluate compound degradation in physiological buffers or liver microsomes .
  • Crystallography : Resolve stereochemistry via X-ray diffraction to confirm active conformers .

Q. What strategies optimize the compound’s stability during long-term storage or in vivo studies?

  • Stability is influenced by pH, temperature, and light exposure. Use lyophilization for storage in amber vials at –20°C. For in vivo applications, formulate with cyclodextrins or liposomes to enhance solubility and reduce hydrolysis . Monitor degradation via HPLC-MS and adjust excipients accordingly .

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